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Compound of Interest

Compound Name: (R)-Azelastine

Cat. No.: B1678836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the enantiomeric purity

of (R)-Azelastine, a critical aspect in pharmaceutical development and quality control. The

primary methods covered are Chiral High-Performance Liquid Chromatography (HPLC) and

Chiral Capillary Electrophoresis (CE), which are powerful techniques for separating and

quantifying enantiomers.

Introduction
Azelastine is a chiral antihistamine, with the (R)-enantiomer being the more active and

commercially developed form. Regulatory agencies worldwide require stringent control of the

enantiomeric purity of chiral drugs to ensure safety and efficacy. Therefore, robust and

validated analytical methods are essential for quantifying the (S)-enantiomer as a chiral

impurity in (R)-Azelastine drug substances and products.

Analytical Methods Overview
The determination of enantiomeric purity of (R)-Azelastine can be effectively achieved by

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis

(CE). Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common and robust

method. Chiral CE, which employs a chiral selector in the background electrolyte, offers a high-

efficiency alternative with low sample and reagent consumption.
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Quantitative Data Summary
The following table summarizes typical quantitative performance data for the chiral separation

of Azelastine enantiomers.

Parameter Chiral HPLC Method
Chiral Capillary
Electrophoresis Method

Chiral Selector

Chiralpak® IA (Amylose

tris(3,5-

dimethylphenylcarbamate))

β-Cyclodextrin or its

derivatives

Resolution (Rs) > 2.0 > 1.5

Limit of Detection (LOD) ~0.05 µg/mL for (S)-Azelastine ~0.1 µg/mL for (S)-Azelastine

Limit of Quantification (LOQ) ~0.15 µg/mL for (S)-Azelastine ~0.3 µg/mL for (S)-Azelastine

Linearity (r²) > 0.999 > 0.998

Accuracy (% Recovery) 98.0 - 102.0% 97.0 - 103.0%

Experimental Protocols
Protocol 1: Chiral High-Performance Liquid
Chromatography (HPLC)
This protocol describes a method for the enantiomeric separation of Azelastine using a

polysaccharide-based chiral stationary phase.[1][2] Azelastine is a basic compound, and the

addition of a basic modifier to the mobile phase is often necessary to achieve good peak shape

and resolution.

1. Instrumentation and Materials

HPLC system with UV detector

Chiral Stationary Phase: Chiralpak® IA, 5 µm, 4.6 x 250 mm

(R)-Azelastine reference standard
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(S)-Azelastine reference standard (or racemic Azelastine)

n-Hexane (HPLC grade)

2-Propanol (HPLC grade)

Diethylamine (DEA) (HPLC grade)

2. Chromatographic Conditions

Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

Flow Rate: 1.0 mL/min

Column Temperature: 25 °C

Detection Wavelength: 230 nm

Injection Volume: 10 µL

3. Sample Preparation

Standard Solution: Prepare a stock solution of racemic Azelastine (or separate solutions of

(R)- and (S)-Azelastine) in the mobile phase at a concentration of approximately 0.5 mg/mL.

Further dilute to a working concentration of 50 µg/mL.

Sample Solution: Accurately weigh and dissolve the (R)-Azelastine sample in the mobile

phase to obtain a final concentration of approximately 0.5 mg/mL.

4. System Suitability

Inject the racemic Azelastine standard solution.

The resolution between the (R)- and (S)-Azelastine peaks should be greater than 2.0.

The tailing factor for each peak should be less than 1.5.

The relative standard deviation (RSD) for replicate injections of the (R)-Azelastine peak

area should be less than 2.0%.
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5. Analysis

Inject the sample solution.

Identify the peaks for (R)- and (S)-Azelastine based on the retention times obtained from the

standard injections.

Calculate the percentage of the (S)-enantiomer using the area percent method: % (S)-

Azelastine = (Area of (S)-Azelastine peak / (Area of (R)-Azelastine peak + Area of (S)-

Azelastine peak)) x 100

6. Validation Parameters

Specificity: The method should demonstrate baseline separation of the two enantiomers with

no interference from the blank or placebo.

Linearity: The response for the (S)-enantiomer should be linear over a concentration range

covering the expected impurity level (e.g., from LOQ to 1.0% of the (R)-Azelastine
concentration).

LOD and LOQ: Determine the limit of detection and limit of quantification for the (S)-

enantiomer.

Accuracy: Perform recovery studies by spiking the (R)-Azelastine sample with known

amounts of the (S)-enantiomer.

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the

method.

Protocol 2: Chiral Capillary Electrophoresis (CE)
This protocol outlines a method for the enantiomeric separation of Azelastine using a

cyclodextrin-based chiral selector in the background electrolyte.

1. Instrumentation and Materials

Capillary Electrophoresis system with a UV detector
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Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

(R)-Azelastine reference standard

(S)-Azelastine reference standard (or racemic Azelastine)

Beta-cyclodextrin (β-CD) or a suitable derivative (e.g., hydroxypropyl-β-cyclodextrin)

Phosphoric acid

Tris (Tris(hydroxymethyl)aminomethane)

Deionized water

2. Electrolyte and Sample Preparation

Background Electrolyte (BGE): Prepare a 50 mM Tris-phosphate buffer at pH 2.5. Dissolve

an appropriate concentration of the chiral selector (e.g., 10-20 mM β-cyclodextrin) in the

buffer. The optimal concentration should be determined experimentally.

Standard Solution: Prepare a stock solution of racemic Azelastine in deionized water at a

concentration of 1 mg/mL. Dilute with water to a working concentration of 100 µg/mL.

Sample Solution: Prepare the (R)-Azelastine sample in deionized water to a final

concentration of approximately 1 mg/mL.

3. Electrophoretic Conditions

Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH,

deionized water, and then the BGE.

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Voltage: +25 kV (the polarity may need to be reversed depending on the capillary coating

and buffer pH).

Temperature: 25 °C
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Detection: 214 nm

4. System Suitability

Inject the racemic Azelastine standard solution.

The resolution between the enantiomer peaks should be greater than 1.5.

The migration time reproducibility for replicate injections should have an RSD of less than

2.0%.

5. Analysis

Inject the sample solution.

Identify the peaks corresponding to the (R)- and (S)-enantiomers.

Calculate the percentage of the (S)-enantiomer using the corrected peak area percent

method (if necessary, correct for different migration velocities).

Diagrams
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General Workflow for Enantiomeric Purity Determination

Sample & Standard Preparation

Chromatographic/Electrophoretic Analysis Data Processing & Analysis

Weigh (R)-Azelastine Sample Dissolve in appropriate solvent/mobile phase

Prepare Racemic Azelastine Standard

Inject into HPLC or CE System Enantiomeric Separation on Chiral
Stationary Phase or with Chiral Selector UV Detection Integrate Peak Areas Calculate % (S)-Enantiomer Generate Report

Principle of Chiral HPLC Separation

Racemic Azelastine
((R)- and (S)-enantiomers)

Chiral Stationary Phase (CSP)
(e.g., Chiralpak® IA)

Diastereomeric Interactions

Mobile Phase Flow

Differential Retention

(R)-Azelastine

Elutes Earlier/Later

(S)-Azelastine

Elutes Earlier/Later
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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